1,6-Bis(trimethylsilyl)pyrene
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Overview
Description
1,6-Bis(trimethylsilyl)pyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The compound is characterized by the presence of two trimethylsilyl groups attached to the 1 and 6 positions of the pyrene core. This modification enhances its photophysical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(trimethylsilyl)pyrene can be synthesized through a multi-step process involving the bromination of pyrene followed by a coupling reaction with trimethylsilylacetylene. The general steps are as follows:
Bromination of Pyrene: Pyrene is reacted with bromine in carbon tetrachloride to produce 1,6-dibromopyrene.
Coupling Reaction: The 1,6-dibromopyrene is then subjected to a coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(trimethylsilyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrene core can undergo oxidation and reduction reactions, although the trimethylsilyl groups generally remain inert under these conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents, often in the presence of a catalyst like palladium.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products include various substituted pyrenes, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of pyrene, with the trimethylsilyl groups typically remaining intact.
Scientific Research Applications
1,6-Bis(trimethylsilyl)pyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,6-Bis(trimethylsilyl)pyrene exerts its effects is primarily related to its photophysical properties. The compound absorbs light and emits fluorescence, which can be harnessed for various applications. The trimethylsilyl groups enhance the stability and solubility of the compound, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(trimethylsilyl)pyrene: Similar in structure but with trimethylsilyl groups at the 1 and 8 positions.
1,3,6-Tris(trimethylsilyl)pyrene: Contains three trimethylsilyl groups at the 1, 3, and 6 positions.
1,3,6,8-Tetrakis(trimethylsilyl)pyrene: Contains four trimethylsilyl groups at the 1, 3, 6, and 8 positions.
Uniqueness
1,6-Bis(trimethylsilyl)pyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other trimethylsilyl-substituted pyrenes. This makes it particularly useful in applications requiring precise control over fluorescence and electronic properties .
Properties
CAS No. |
205810-27-1 |
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Molecular Formula |
C22H26Si2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
trimethyl-(6-trimethylsilylpyren-1-yl)silane |
InChI |
InChI=1S/C22H26Si2/c1-23(2,3)19-13-9-15-8-12-18-20(24(4,5)6)14-10-16-7-11-17(19)21(15)22(16)18/h7-14H,1-6H3 |
InChI Key |
UJYMIDVUQISYLA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)[Si](C)(C)C)C=C1 |
Origin of Product |
United States |
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